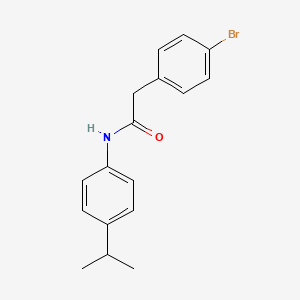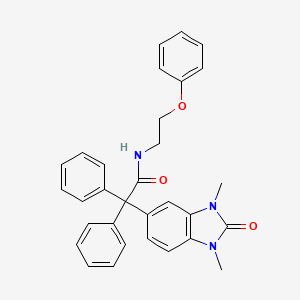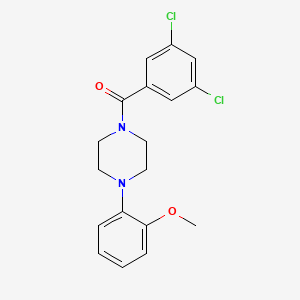
2-(4-bromophenyl)-N-(4-isopropylphenyl)acetamide
説明
2-(4-bromophenyl)-N-(4-isopropylphenyl)acetamide, commonly known as Bromadol, is a potent analgesic drug that belongs to the family of opioids. It was first synthesized in the 1970s by a team of researchers at the Institute of Organic Chemistry and Biochemistry in Prague. Since then, it has gained popularity in the scientific community due to its unique chemical structure and potent analgesic properties.
作用機序
Bromadol works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the transmission of pain signals. It acts as an agonist, producing a strong analgesic effect that can last for several hours. Bromadol is also believed to have a high affinity for the delta-opioid receptors, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
Bromadol has a number of biochemical and physiological effects on the body. It can cause sedation, respiratory depression, and euphoria, which are typical of opioid drugs. However, Bromadol is unique in that it does not cause the same level of tolerance and dependence as other opioids. This makes it a potentially safer alternative for long-term pain management.
実験室実験の利点と制限
Bromadol has several advantages and limitations for lab experiments. Its potent analgesic properties make it an ideal candidate for studying pain pathways and developing new pain management therapies. However, its complex synthesis method and potential for abuse make it difficult to study in large quantities. Additionally, Bromadol has not been extensively studied for its long-term effects, which could limit its use in clinical settings.
将来の方向性
There are several future directions for the study of Bromadol. Researchers are currently exploring its potential use in the treatment of opioid addiction, as it may be less addictive than other opioids. Additionally, Bromadol has been studied for its potential use as an antidepressant and anxiolytic, due to its ability to bind to the delta-opioid receptors. Further research is needed to fully understand the potential benefits and limitations of Bromadol in these areas.
Conclusion:
In conclusion, Bromadol is a potent analgesic drug that has gained popularity in the scientific community due to its unique chemical structure and potent analgesic properties. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential benefits and limitations of Bromadol in clinical settings.
科学的研究の応用
Bromadol has been extensively studied for its potential use as a painkiller. It has been found to be highly effective in treating acute and chronic pain, especially in cases where other opioids have failed. Bromadol has also been studied for its potential use in the treatment of cancer pain, neuropathic pain, and postoperative pain.
特性
IUPAC Name |
2-(4-bromophenyl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12(2)14-5-9-16(10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKRVXIKQKYSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4712543.png)
![2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B4712547.png)

![methyl 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4712562.png)


![N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4712589.png)

![N-(4-chloro-2-fluorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4712603.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4712615.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide](/img/structure/B4712632.png)
![N-(4-butylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4712635.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4712646.png)